Home > Products > Screening Compounds P48221 > (S)-Acenocoumarol
(S)-Acenocoumarol - 66556-78-3

(S)-Acenocoumarol

Catalog Number: EVT-1441621
CAS Number: 66556-78-3
Molecular Formula: C19H15NO6
Molecular Weight: 353.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-Acenocoumarol is the less potent enantiomer of the racemic drug acenocoumarol, a 4-hydroxycoumarin derivative. [] While the (R)-enantiomer is primarily responsible for the anticoagulant effect, (S)-Acenocoumarol serves as a valuable tool in scientific research, particularly in studying drug metabolism, enzyme kinetics, and drug interactions. [, , ] Its rapid clearance from the system makes it suitable for investigations requiring short-term observation. []

(R)-Acenocoumarol

  • Compound Description: (R)-Acenocoumarol is the other enantiomer of the racemic drug acenocoumarol. It exhibits a longer half-life and contributes more significantly to the anticoagulant effect compared to (S)-acenocoumarol [, , ].
  • Relevance: (R)-Acenocoumarol is a stereoisomer of (S)-acenocoumarol, differing only in the spatial arrangement of atoms around a chiral center. Despite similar structures, they display different pharmacological properties, particularly in their metabolic clearance and anticoagulant potency [, , ].

6-Hydroxyacenocoumarol

  • Compound Description: 6-Hydroxyacenocoumarol is a major metabolite of both (R)-acenocoumarol and (S)-acenocoumarol, formed via hydroxylation primarily by CYP2C9 [, ].
  • Relevance: 6-Hydroxyacenocoumarol is a product of (S)-acenocoumarol metabolism, highlighting the role of CYP2C9 in its biotransformation [, ].

7-Hydroxyacenocoumarol

  • Compound Description: 7-Hydroxyacenocoumarol represents a major metabolite of both (R)- and (S)-acenocoumarol, generated via hydroxylation reactions mainly catalyzed by CYP2C9 [, ].
  • Relevance: Similar to 6-Hydroxyacenocoumarol, 7-Hydroxyacenocoumarol is a product of (S)-acenocoumarol metabolism and underscores the importance of CYP2C9 in its biotransformation [, ].

8-Hydroxyacenocoumarol

  • Compound Description: 8-Hydroxyacenocoumarol is a minor metabolite of both (R)- and (S)-acenocoumarol. CYP2C9 contributes to its formation [].
  • Relevance: While a minor metabolite, 8-Hydroxyacenocoumarol further illustrates the metabolic pathways of (S)-acenocoumarol involving CYP2C9 [].

(S)-Warfarin

  • Compound Description: (S)-Warfarin is the more potent enantiomer of the racemic drug warfarin, another commonly used anticoagulant [, , ]. It is primarily metabolized by CYP2C9 [, ].
  • Relevance: (S)-Warfarin shares structural similarities and a similar mechanism of action with (S)-acenocoumarol. Both are 4-hydroxycoumarin derivatives and act as vitamin K antagonists [, , ]. The metabolism of both compounds is stereoselective for the S-enantiomers []. Furthermore, CYP2C9 plays a crucial role in the metabolism of both (S)-warfarin and (S)-acenocoumarol, making them susceptible to similar drug interactions [, , ].

(R)-Warfarin

  • Compound Description: (R)-Warfarin is the less potent enantiomer of warfarin and is also metabolized by CYP2C9, although to a lesser extent than (S)-warfarin [, ].
  • Relevance: (R)-Warfarin serves as a point of comparison to understand the stereoselective metabolism of 4-hydroxycoumarin anticoagulants like (S)-acenocoumarol. Notably, while CYP2C9 is the major enzyme for S-enantiomers, other CYP enzymes are more involved in the metabolism of R-enantiomers, highlighting the complexities of drug metabolism and potential for drug interactions [, , ].

Phenprocoumon

  • Compound Description: Phenprocoumon is another 4-hydroxycoumarin derivative used as an oral anticoagulant. CYP2C9 contributes to its metabolism, although other CYP enzymes may also play a role [, ].
  • Relevance: Phenprocoumon, (S)-acenocoumarol, and warfarin all belong to the 4-hydroxycoumarin class of anticoagulants and share a similar mechanism of action, inhibiting vitamin K epoxide reductase. This similarity extends to their metabolic pathways, with CYP2C9 playing a significant role in their clearance. Understanding these shared metabolic pathways is crucial for predicting potential drug interactions and individualizing therapy [, ].

Tolbutamide

  • Compound Description: Tolbutamide is an oral antidiabetic drug primarily metabolized by CYP2C9 [].
  • Relevance: The metabolic pathway of tolbutamide involving CYP2C9 highlights the potential for drug interactions with (S)-acenocoumarol, as co-administration may lead to competitive inhibition of CYP2C9, affecting the clearance of both drugs [].

Phenylbutazone

  • Compound Description: Phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) that was found to increase the plasma unbound fraction of (S)-acenocoumarol []. It causes an intrahepatic redistribution of (S)-acenocoumarol and stimulates the biliary excretion of free (S)-acenocoumarol metabolites [].
  • Relevance: Phenylbutazone demonstrates the potential for drug interactions with (S)-acenocoumarol, affecting its distribution, metabolism, and excretion, ultimately impacting its therapeutic efficacy [].

Sulfaphenazole

  • Compound Description: Sulfaphenazole is a sulfonamide antibiotic and a potent inhibitor of CYP2C9 [, ].
  • Relevance: Sulfaphenazole serves as a tool to study the involvement of CYP2C9 in the metabolism of (S)-acenocoumarol. Its inhibitory effects highlight the potential for drug interactions with (S)-acenocoumarol and other drugs metabolized by CYP2C9, potentially leading to increased drug exposure and adverse effects [, ].

Omeprazole

  • Compound Description: Omeprazole is a proton pump inhibitor commonly prescribed to reduce gastric acid production. It has been shown to inhibit the metabolism of several drugs, including some metabolized by CYP2C9 [, ].
  • Relevance: While omeprazole did not affect (S)-acenocoumarol pharmacokinetics in a specific study [], its known inhibitory effects on CYP2C9 warrant caution in clinical practice due to the potential for drug interactions [, ].

Tamsulosin

  • Compound Description: Tamsulosin is an α₁-adrenergic receptor antagonist used to treat benign prostatic hyperplasia (BPH) [].
  • Relevance: A study demonstrated that tamsulosin did not significantly affect the pharmacokinetics or pharmacodynamics of (S)-acenocoumarol, suggesting a low risk of clinically relevant drug interactions [].

Piroxicam

  • Compound Description: Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to interact with acenocoumarol [].
  • Relevance: Piroxicam significantly reduces acenocoumarol enantiomer clearance, particularly affecting the more active R-isomer, highlighting a potentially significant drug interaction that could lead to increased anticoagulant effects and bleeding risk [].

Fluindione

  • Compound Description: Fluindione is another 4-hydroxycoumarin derivative used as an oral anticoagulant. Like acenocoumarol, its metabolism is influenced by CYP2C9 and VKORC1 polymorphisms [].
  • Relevance: Fluindione and (S)-acenocoumarol are both vitamin K antagonists and share a similar mechanism of action. Their overlapping metabolic pathways involving CYP2C9 and VKORC1 highlight the importance of pharmacogenetic testing for personalized dosing and predicting potential drug interactions [].

Nateglinide

  • Compound Description: Nateglinide is a meglitinide class of antidiabetic drugs mainly metabolized by CYP2C9 [].

Indocyanine Green (ICG)

  • Compound Description: Indocyanine green (ICG) is a dye primarily used in medical diagnostics to assess liver function. It is eliminated from the body almost exclusively by the liver [].
  • Relevance: While not structurally related to (S)-acenocoumarol, ICG serves as a tool in pharmacokinetic studies to assess hepatic clearance, which is also a key factor in (S)-acenocoumarol elimination [, ].
Overview

(S)-Acenocoumarol is a synthetic anticoagulant belonging to the coumarin class of compounds, primarily used for its ability to inhibit blood clotting. It is structurally similar to warfarin, with a distinct nitro group at the 4' position of its phenyl substituent. This compound is classified as a vitamin K antagonist, functioning by inhibiting vitamin K epoxide reductase, which is crucial for the carboxylation of clotting factors in the liver. Acenocoumarol is utilized in various clinical settings to manage and prevent thromboembolic disorders.

Source

Acenocoumarol was first developed in the 1950s by Geigy (now part of Novartis) and has been marketed under various names, including Sintrom and Syntrom. It is not approved for use in the United States but is available in several other countries, including Canada and parts of Europe .

Classification
  • Chemical Class: Coumarins
  • CAS Number: 152-72-7
  • Molecular Formula: C19H15NO6
  • Molecular Weight: 353.33 g/mol .
Synthesis Analysis

Methods

The synthesis of (S)-Acenocoumarol involves several key steps that are analogous to the synthesis of warfarin but utilize different starting materials. The primary method includes:

  1. Starting Materials: The synthesis begins with 4-hydroxycoumarin and 4-nitrobenzalacetone.
  2. Reaction Conditions: The two components are mixed and heated in an oil bath at temperatures ranging from 135°C to 140°C for approximately 12 to 14 hours.
  3. Post-reaction Processing:
    • After cooling, the mixture is dissolved in acetone and added to a sodium hydroxide solution.
    • The resulting solution undergoes filtration to remove unreacted materials and charcoal.
    • The product is precipitated by acidification with hydrochloric acid and collected through suction filtration .

Technical Details

This method highlights the importance of controlling reaction conditions such as temperature and pH to ensure high yield and purity of (S)-Acenocoumarol.

Molecular Structure Analysis

Structure

(S)-Acenocoumarol features a hydroxycoumarin backbone with a nitro group substituted at the para position on the phenyl ring. Its structure can be represented as follows:

C19H15NO6\text{C}_{19}\text{H}_{15}\text{N}\text{O}_{6}

Data

  • Melting Point: 196-199°C
  • Boiling Point: Approximately 486.76°C (estimated)
  • Density: 1.3979 g/cm³ (estimated)
  • Solubility: Soluble in DMSO, heptane, and xylene at concentrations ≥17 mg/mL .
Chemical Reactions Analysis

(S)-Acenocoumarol undergoes various chemical reactions typical for coumarin derivatives, including:

  1. Reduction Reactions: The nitro group can be reduced to an amine under specific conditions.
  2. Hydrolysis: The ester functionalities may hydrolyze under acidic or basic conditions.
  3. Coupling Reactions: Acenocoumarol can participate in coupling reactions to form more complex structures or derivatives .

These reactions are essential for modifying acenocoumarol for potential new therapeutic applications.

Mechanism of Action

(S)-Acenocoumarol functions primarily as an anticoagulant through its action as a vitamin K antagonist:

  1. Inhibition of Vitamin K Epoxide Reductase: This enzyme is crucial for recycling vitamin K, which is necessary for the post-translational modification of clotting factors II, VII, IX, and X.
  2. Impact on Coagulation Factors: By inhibiting this enzyme, acenocoumarol decreases the levels of active clotting factors, thus prolonging coagulation times .

This mechanism underlies its effectiveness in preventing thromboembolic events.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to tan crystalline powder
  • Storage Conditions: Recommended storage at -20°C in a freezer
  • Stability: Decomposes upon heating, releasing toxic fumes such as nitrogen oxides .

Chemical Properties

  • pKa Value: Approximately 4.7 (uncertain)
  • Refractive Index: Estimated at 1.5000
  • Toxicity Profile: Moderately toxic upon ingestion; classified as a human teratogen by unspecified routes .

These properties are critical for understanding its handling and safety during pharmaceutical formulation.

Applications

(S)-Acenocoumarol is primarily used as an oral anticoagulant in clinical settings. Its applications include:

  • Treatment and prevention of venous thrombosis and pulmonary embolism.
  • Management of atrial fibrillation to reduce stroke risk.
  • Potential use in drug repositioning strategies for other conditions such as glioma cell differentiation .

Research continues into expanding its therapeutic applications beyond anticoagulation, exploring its effects on cellular processes such as melanogenesis.

Chemical Characterization of (S)-Acenocoumarol

Structural Properties and Stereochemical Configuration

Molecular Formula and 3D Conformational Analysis

(S)-Acenocoumarol (chemical name: 4-hydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-chromen-2-one) is a synthetic coumarin derivative with the molecular formula C₁₉H₁₅NO₆ and a molecular weight of 353.33 g/mol. Its chemical structure integrates a 4-hydroxycoumarin core linked via a methylene bridge to a p-nitrophenyl ring and an acetyl group at the β-position. The molecule exhibits planarity in its coumarin and nitrobenzene aromatic systems, while the acetyl side chain introduces rotational flexibility around the C-C bonds [1] [6].

X-ray crystallography reveals that solid-state (S)-acenocoumarol forms hydrogen-bonded dimers via its 4-hydroxyl and carbonyl oxygen (lactone ring), contributing to its crystalline stability. The melting point ranges between 196–199°C, reflecting strong intermolecular interactions. Stereochemically, the chiral center at C-1′ (the carbon bearing the acetyl group and nitrophenyl moiety) adopts an S configuration, which critically determines its biological activity [5] [6].

Table 1: Key Structural Parameters of (S)-Acenocoumarol

PropertyValueMethod/Source
Molecular FormulaC₁₉H₁₅NO₆PubChem, DrugBank [1] [4]
Molecular Weight353.33 g/molDrugBank [4]
Melting Point196–199°CChemicalBook [6]
Chiral Center ConfigurationS at C-1′MedChemExpress [9]
Hydrogen Bond Acceptors6IUPHAR/BPS [3]
Rotatable Bonds5IUPHAR/BPS [3]

Enantiomeric Differentiation: (S)- vs. (R)-Acenocoumarol

Acenocoumarol is administered clinically as a racemate but exhibits distinct enantioselective pharmacokinetics and pharmacodynamics. The (S)-enantiomer demonstrates 3–5 times greater anticoagulant potency than the (R)-enantiomer due to its superior binding affinity to vitamin K epoxide reductase (VKOR), the target enzyme in the coagulation cascade [9]. This enhanced activity stems from the optimal spatial orientation of the (S)-enantiomer’s nitro group and acetyl side chain, facilitating stronger interactions with VKOR’s hydrophobic pocket [5].

Metabolically, (S)-acenocoumarol undergoes extensive hepatic oxidation primarily via CYP2C9, whereas the (R)-enantiomer is metabolized by CYP2C19 and CYP1A2. Genetic polymorphisms in CYP2C9 (e.g., CYP2C92 and CYP2C93) significantly reduce (S)-enantiomer clearance, amplifying its anticoagulant effects and necessitating dose adjustments [4] [10]. Chiral separation techniques like high-performance liquid chromatography (HPLC) are essential for quantifying individual enantiomers in pharmacokinetic studies [9].

Table 2: Comparative Properties of Acenocoumarol Enantiomers

Property(S)-Enantiomer(R)-Enantiomer
Anticoagulant PotencyHigh (primary active form)Low (3–5× less active)
Primary Metabolic PathwayCYP2C9 oxidationCYP2C19/CYP1A2 oxidation
Volume of Distribution0.16–0.18 L/kg0.22–0.34 L/kg
Protein Binding>98% (albumin)>98% (albumin)
Impact of CYP2C9 VariantsSevere clearance reductionMinimal effect

Physicochemical Properties

Solubility and Partition Coefficients

(S)-Acenocoumarol exhibits low aqueous solubility (0.011 g/L at 25°C) due to its hydrophobic aromatic rings and crystalline packing. It demonstrates improved solubility in organic solvents like dimethyl sulfoxide (DMSO) (≥17 mg/mL), heptane, and xylene, facilitating its formulation in oral dosage forms [6] [7]. The partition coefficient (Log P), a measure of lipophilicity, is experimentally determined as 3.49 (XLogP3 value), indicating high membrane permeability [3] [7]. This hydrophobicity drives its >98.7% plasma protein binding, primarily to albumin, which influences its free fraction and pharmacodynamic activity [4] [6].

Stability Under Physiological Conditions

(S)-Acenocoumarol remains stable in acidic environments (e.g., stomach pH) but undergoes pH-dependent hydrolysis in alkaline conditions, degrading the lactone ring. In plasma, it is susceptible to enzymatic reduction and oxidation:

  • Reduction: The nitro group (–NO₂) converts to an amino group (–NH₂), forming an inactive amino metabolite.
  • Oxidation: Hepatic CYP450 enzymes (mainly CYP2C9) generate hydroxylated derivatives at the coumarin ring or acetyl side chain [4].

The elimination half-life ranges from 8–11 hours, though this varies with CYP2C9 genotype. For example, carriers of CYP2C911 exhibit 5-fold higher plasma (S)-acenocoumarol concentrations 8 hours post-dose compared to wild-type individuals due to impaired metabolism [1] [10]. Additionally, light exposure accelerates degradation, requiring protective storage at –20°C [6].

Table 3: Physicochemical and Stability Profile

PropertyValueSignificance
Water Solubility0.011 g/LLimits IV formulation; requires oral administration
Log P (Partition Coefficient)3.49High lipophilicity; favors cellular uptake
pKa~4.7 (acidic)Partial ionization at physiological pH
Plasma Protein Binding>98.7%Restricts free drug concentration
Half-Life8–11 hoursShorter than warfarin; permits dose titration
Metabolic StabilityLow (CYP2C9-dependent)High inter-patient variability

Note: Data consolidated from [1] [3] [4].

Properties

CAS Number

66556-78-3

Product Name

(S)-Acenocoumarol

IUPAC Name

4-hydroxy-3-[(1S)-1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one

Molecular Formula

C19H15NO6

Molecular Weight

353.3 g/mol

InChI

InChI=1S/C19H15NO6/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23/h2-9,15,22H,10H2,1H3/t15-/m0/s1

InChI Key

VABCILAOYCMVPS-HNNXBMFYSA-N

SMILES

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O

Synonyms

(S)-4-Hydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one; (-)-3-(α-Acetonyl-4-nitrobenzyl)-4-hydroxycoumarin; (-)-Acenocoumarin; (S)-(-)-Acenocoumarol; (S)-(-)-Nicoumalone;

Canonical SMILES

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O

Isomeric SMILES

CC(=O)C[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.